molecular formula C20H16N2O3S B2702810 1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797272-06-0

1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2702810
CAS No.: 1797272-06-0
M. Wt: 364.42
InChI Key: IVSRBAFLHCMTDU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1’-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with a carbonyl-containing compound to form the benzo[d]thiazole ring . This is followed by a spirocyclization reaction to introduce the spiro[isobenzofuran-1,4’-piperidin] moiety. Industrial production methods may involve the use of microwave irradiation or other advanced techniques to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1’-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1’-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound may interact with DNA and proteins, contributing to its anticancer properties .

Comparison with Similar Compounds

1’-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be compared with other similar compounds, such as:

The uniqueness of 1’-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one lies in its spiro structure, which imparts distinct physicochemical properties and potential for diverse biological activities.

Biological Activity

The compound 1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is an intriguing member of the spirocyclic class of compounds. Its unique structural features suggest potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, detailing its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Spirocyclic framework : This contributes to its conformational diversity and potential receptor interactions.
  • Benzo[d]thiazole moiety : Known for its biological activity, particularly as an anti-cancer and anti-inflammatory agent.
  • Piperidine ring : Often associated with neuroactive compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, spirocyclic compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves:

  • Inhibition of cell cycle progression : Targeting specific phases to prevent tumor growth.
  • Induction of apoptosis : Triggering programmed cell death through intrinsic pathways.

A comparative analysis of spirocyclic compounds indicated that those with benzo[d]thiazole substituents exhibited enhanced cytotoxicity against breast and lung cancer cell lines. This suggests that this compound may similarly exert anticancer effects.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related heterocyclic compounds has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms include:

  • Disruption of bacterial cell membranes : Leading to leakage of cellular contents.
  • Inhibition of bacterial enzymes : Such as those involved in cell wall synthesis.

A study evaluating various heterocyclic compounds found that derivatives with spirocyclic structures showed promising antibacterial activity, warranting further investigation into the specific effects of this compound.

Neuroprotective Effects

Compounds targeting sigma receptors have been explored for their neuroprotective properties. The sigma receptor is implicated in various neurological disorders, including depression and anxiety. Ligands that interact with this receptor can modulate neurotransmitter systems and exhibit neuroprotective effects. Given the structure of this compound, it may also engage sigma receptors, thus contributing to neuroprotection.

Case Studies and Research Findings

StudyFindings
Identified spirocyclic compounds as effective inhibitors of cancer cell proliferation via apoptosis induction.
Demonstrated the antibacterial activity of similar heterocycles against multiple bacterial strains, suggesting a potential for broad-spectrum antimicrobial effects.
Highlighted the neuroprotective potential of sigma receptor ligands, which may include derivatives similar to this compound.

Properties

IUPAC Name

1'-(1,3-benzothiazole-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-18(17-21-15-7-3-4-8-16(15)26-17)22-11-9-20(10-12-22)14-6-2-1-5-13(14)19(24)25-20/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSRBAFLHCMTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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